molecular formula C29H23ClN2O4 B11959325 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate CAS No. 332146-98-2

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Cat. No.: B11959325
CAS No.: 332146-98-2
M. Wt: 499.0 g/mol
InChI Key: HFECSWJHAXABQS-FDAWAROLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with the molecular formula C29H23ClN2O4 This compound is characterized by the presence of multiple functional groups, including a chlorobenzyl ether, a benzoyl group, and a carbohydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-((4-Chlorobenzyl)oxy)benzaldehyde: This intermediate is prepared by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.

    Synthesis of 4-((4-Chlorobenzyl)oxy)benzoylhydrazone: The aldehyde intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with 4-methylbenzoic acid: The final step involves the coupling of the hydrazone intermediate with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl ether moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxyacetic acid
  • 4-(2-(4-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
  • 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid

Uniqueness

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

332146-98-2

Molecular Formula

C29H23ClN2O4

Molecular Weight

499.0 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C29H23ClN2O4/c1-20-2-8-24(9-3-20)29(34)36-27-14-6-21(7-15-27)18-31-32-28(33)23-10-16-26(17-11-23)35-19-22-4-12-25(30)13-5-22/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

HFECSWJHAXABQS-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.